An In-depth Technical Guide to 2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol: Structure, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Unique Heterocyclic Scaffold The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" d...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Unique Heterocyclic Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs.[1] Its derivatives exhibit a vast array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] This guide delves into the specific chemical characteristics and potential of 2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol, a molecule of interest due to its unique substitution pattern. While in-depth literature on this exact compound is sparse, this guide will provide a comprehensive overview by examining its core structure, proposing synthetic routes based on established pyrazole chemistry, and exploring its potential applications by drawing parallels with the well-documented bioactivity of the 4,5-diaminopyrazole class.
PART 1: Core Chemical and Physical Properties
The foundational step in evaluating any compound for drug development is a thorough understanding of its chemical and physical properties.
Chemical Structure and Molecular Formula
2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol is a heterocyclic compound featuring a pyrazole ring substituted with two amino groups at positions 4 and 5, and an aminoethanol group at the N1 position.
Molecular Formula: C₅H₁₁N₅O
Structure:
Caption: Chemical structure of 2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol.
Molecular Weight and Other Key Identifiers
A summary of the key chemical identifiers for 2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol is provided in the table below.
PART 2: The 4,5-Diaminopyrazole Scaffold in Medicinal Chemistry
The therapeutic potential of 2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol can be inferred from the extensive research on the broader class of 4,5-diaminopyrazole derivatives. This scaffold is a versatile building block for synthesizing a wide range of biologically active molecules.[4]
Significance as a "Privileged Scaffold"
The 4,5-diaminopyrazole core offers a unique combination of a rigid aromatic backbone with two nucleophilic amine groups.[1] This arrangement allows for the creation of well-defined, multifunctional compounds, making it an attractive starting point for drug design. The two adjacent amino groups can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets.
Diverse Pharmacological Activities
Compounds containing the 4,5-diaminopyrazole moiety have demonstrated a wide spectrum of biological activities:
Anticancer: Many pyrazole derivatives exhibit potent anticancer properties.[4] The diaminopyrazole structure is a key feature in some kinase inhibitors.
Anti-inflammatory: The pyrazole ring is a well-known pharmacophore in anti-inflammatory drugs.[2]
Antimicrobial and Antiviral: The nitrogen-rich pyrazole core is also associated with antimicrobial and antiviral activities.[2]
Hair Dyes: 1-substituted-4,5-diaminopyrazoles are also utilized as developers in oxidative hair coloring formulations.[5]
PART 3: Potential Synthetic Strategies
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the formation of the N-N bond of the pyrazole ring and the introduction of the amino groups.
Caption: Retrosynthetic analysis for the target molecule.
Proposed Synthetic Protocol
A potential multi-step synthesis could be envisioned as follows:
Step 1: Synthesis of a Substituted Hydrazine
This would involve the reaction of a suitable ethanolamine precursor with a hydrazine-forming reagent.
Step 2: Cyclization to form the Pyrazole Ring
The substituted hydrazine would then be reacted with a malononitrile derivative. The choice of substituents on the malononitrile would be crucial for the subsequent introduction of the amino groups. A common method for forming aminopyrazoles is the condensation of a hydrazine with a β-ketonitrile.[6]
Step 3: Introduction of the Amino Groups
If not already present from the starting materials, the amino groups could be introduced via the reduction of a nitro group. For instance, a 4-nitropyrazole derivative can be catalytically reduced to the corresponding 4,5-diaminopyrazole.[7]
Experimental Protocol: General Method for Reduction of a Nitropyrazole
Dissolution: Dissolve the nitropyrazole precursor in a suitable solvent such as ethanol or methanol.
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).
Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
Filtration: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude diaminopyrazole.
Purification: Purify the product by recrystallization or column chromatography.
PART 4: Potential Therapeutic Applications and Future Directions
Given the established biological activities of the aminopyrazole scaffold, 2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol and its derivatives are promising candidates for further investigation in several therapeutic areas.
Kinase Inhibition
The aminopyrazole moiety is a key structural feature in many kinase inhibitors.[4] The amino groups can form crucial hydrogen bonds within the ATP-binding pocket of kinases. Therefore, this compound could be explored as a potential inhibitor of various kinases implicated in cancer and inflammatory diseases.
Antimicrobial Agents
The nitrogen-rich heterocyclic structure suggests potential antimicrobial activity.[3] Screening against a panel of bacterial and fungal strains would be a logical first step in evaluating its potential in this area.
Workflow for Biological Evaluation
Caption: Proposed workflow for the biological evaluation of the target compound.
Conclusion
2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol represents an intriguing, yet underexplored, molecule. While direct experimental data is limited, this guide has provided a comprehensive overview of its chemical properties, plausible synthetic strategies, and potential therapeutic applications by leveraging the extensive knowledge of the 4,5-diaminopyrazole scaffold. The structural features of this compound make it a compelling candidate for further research, particularly in the areas of kinase inhibition and antimicrobial drug discovery. The proposed synthetic routes and biological evaluation workflow provide a roadmap for scientists and researchers to unlock the full potential of this and related heterocyclic compounds.
References
H. J. Klebe, et al. (1973). Synthesis 1973, p. 294.
ResearchGate. (n.d.). Previous approaches for the synthesis of 4,5‐Diaminopyrazoles.
Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.
Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Deriv
Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026, January 27). MDPI.
Preparation of 4,5-diamino-1-(2'-hydroxyethyl)-pyradazole and acid addition salts thereof. (n.d.).
Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. (2018, October 31). Asian Journal of Chemistry.
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). PMC.
Synthesis and Pharmacological Activities of Pyrazole Deriv
Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 29). MDPI.
Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. (n.d.). PMC.
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Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. (2015, March 10). Organic & Biomolecular Chemistry (RSC Publishing).
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025, January 17). MDPI.
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An In-depth Technical Guide to the Mechanism of Oxidative Coupling of 2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive examination of the oxidative coupling mechanism of...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the oxidative coupling mechanism of 2-((4,5-diamino-1H-pyrazol-1-yl)amino)ethanol, a key primary intermediate in the formation of a diverse range of chromophores. With applications spanning from advanced materials to cosmetology, a fundamental understanding of its reactivity under oxidative conditions is paramount. This document synthesizes current scientific understanding, offering detailed mechanistic insights, validated experimental protocols, and robust analytical methodologies for the characterization of the resulting products. We will explore the generation of reactive intermediates, the competition between various coupling pathways, and the influence of reaction parameters on the final product distribution. This guide is intended to be a vital resource for researchers and professionals engaged in the development of novel molecules and materials leveraging the unique properties of diaminopyrazole scaffolds.
Introduction: The Significance of 4,5-Diaminopyrazoles in Synthesis
Substituted pyrazoles are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and versatile chemical properties. Among these, 4,5-diaminopyrazole derivatives have emerged as particularly important building blocks. Their adjacent amino groups provide a reactive platform for the synthesis of a wide array of fused heterocyclic systems and polymeric structures. The subject of this guide, 2-((4,5-diamino-1H-pyrazol-1-yl)amino)ethanol, also known by its hair dye precursor name, 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate, is a prime example of such a versatile molecule. Its utility largely stems from its behavior under oxidative conditions, where it undergoes coupling reactions to form larger, often colored, molecules.
In the context of permanent hair coloring, this compound acts as a "primary intermediate" or "precursor."[1][2][3][4][5] In a typical formulation, it is combined with a "coupler" molecule and an oxidizing agent, most commonly hydrogen peroxide, in an alkaline medium.[1][2][3][5][6] The oxidation of the primary intermediate generates a reactive species that subsequently attacks the coupler, leading to the formation of a stable dye molecule within the hair shaft.[1][3][4][5] Understanding the intricate mechanism of this initial oxidative coupling is crucial for controlling the color, stability, and safety of the final product.
Beyond cosmetology, the principles of oxidative coupling of diaminopyrazoles are relevant to the development of novel conductive polymers, organic electronics, and bioactive compounds. The ability to control the regioselectivity of the coupling (i.e., C-C vs. N-N bond formation) is a key challenge and a significant area of research.
The Core Mechanism: A Multi-Step Oxidative Pathway
The oxidative coupling of 2-((4,5-diamino-1H-pyrazol-1-yl)amino)ethanol is not a single-step event but rather a cascade of reactions initiated by an oxidizing agent. The proposed mechanism, synthesized from the broader understanding of aromatic amine and pyrazole chemistry, involves the formation of radical cations as key intermediates. The presence of multiple amino groups on the pyrazole ring offers several potential sites for oxidation and subsequent coupling.
Initiation: The Formation of a Radical Cation
The process begins with the one-electron oxidation of one of the amino groups on the pyrazole ring by an oxidizing agent (e.g., hydrogen peroxide, persulfate, or an enzymatic catalyst). This results in the formation of a resonance-stabilized radical cation. The oxidation potential of aromatic diamines is a critical parameter, with lower potentials indicating a greater ease of electron loss and a higher initial reaction rate.[7]
The specific amino group that is initially oxidized will depend on its electron density and steric accessibility. The amino groups at the 4- and 5-positions of the pyrazole ring are generally more electron-rich and thus more susceptible to oxidation than the amino group at the 1-position.
Propagation: Competing Coupling Pathways
Once the radical cation is formed, it can participate in several coupling reactions. The two primary competing pathways are N-N coupling (azo-coupling) and C-C coupling.
Based on studies of the oxidative dehydrogenative coupling of pyrazol-5-amines, the formation of an azo bridge (N=N) is a highly favored pathway.[8] This occurs through the coupling of two radical cations or the reaction of a radical cation with a neutral monomer molecule.
The resulting dimeric intermediate undergoes further oxidation and deprotonation to yield the stable azo-coupled product. The formation of such azo dyes is a well-documented outcome of the oxidation of aromatic amines.
While N-N coupling is often predominant, C-C and C-N coupling are also possible, leading to the formation of a more complex mixture of oligomers and polymers. The regioselectivity of this coupling is influenced by the resonance distribution of the unpaired electron in the radical cation intermediate.
The formation of these alternative linkages can lead to branched or cross-linked polymer structures, which can significantly impact the properties of the final material.
Termination and Further Reactions
The coupling reactions can continue, leading to the formation of trimers, tetramers, and higher oligomers or polymers. The extent of polymerization is dependent on several factors, including the monomer concentration, the oxidant-to-monomer ratio, and the reaction time.
In the context of hair dyeing, the reaction is typically controlled to favor the formation of smaller, colored molecules through the inclusion of a coupler. The oxidized primary intermediate, in its reactive state (often depicted as a di-imine), undergoes an electrophilic attack on the electron-rich coupler molecule.
The resulting leuco dye is then oxidized to form the final, stable, and colored dye molecule.
Experimental Protocols for Studying Oxidative Coupling
To investigate the oxidative coupling of 2-((4,5-diamino-1H-pyrazol-1-yl)amino)ethanol, a systematic approach involving controlled oxidation reactions and thorough product analysis is required.
Materials and Reagents
Reagent
Grade
Supplier
Notes
2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol
≥98%
Commercially available
Or synthesize via established methods.
Hydrogen Peroxide
30% (w/w) in H₂O
ACS Reagent Grade
Standard oxidant.
Ammonium Persulfate
≥98%
ACS Reagent Grade
Alternative chemical oxidant.
Horseradish Peroxidase (HRP)
Type VI, ≥250 units/mg solid
Enzyme Grade
For enzymatic oxidation studies.
Buffer Solutions
pH 4-10
Analytical Grade
To study the effect of pH.
Solvents (Acetonitrile, Ethanol, Water)
HPLC Grade
For reaction and analysis.
General Procedure for Chemical Oxidation
Monomer Solution Preparation: Dissolve a known concentration of 2-((4,5-diamino-1H-pyrazol-1-yl)amino)ethanol in an appropriate solvent or buffer solution.
Initiation of Oxidation: Add the oxidizing agent (e.g., hydrogen peroxide or ammonium persulfate) to the monomer solution with stirring. The molar ratio of oxidant to monomer should be systematically varied to study its effect on the reaction.
Reaction Monitoring: Monitor the progress of the reaction over time using techniques such as UV-Vis spectroscopy to observe changes in the absorption spectrum, which can indicate the formation of colored products.
Reaction Quenching: After a predetermined time, quench the reaction by adding a reducing agent (e.g., sodium sulfite) or by rapidly changing the pH.
Product Isolation and Purification: Isolate the product mixture by precipitation, extraction, or chromatography. Further purification can be achieved using techniques like column chromatography or preparative HPLC.
Enzymatic Oxidation Protocol
Enzyme and Monomer Solution: Prepare a solution of 2-((4,5-diamino-1H-pyrazol-1-yl)amino)ethanol in a suitable buffer (typically pH 5-7 for HRP).
Enzyme Addition: Add a catalytic amount of horseradish peroxidase to the monomer solution.
Initiation with Co-oxidant: Initiate the reaction by the dropwise addition of a dilute solution of hydrogen peroxide.
Monitoring and Work-up: Follow the same procedure as for chemical oxidation to monitor the reaction and isolate the products.
Analytical Characterization of Oxidative Coupling Products
A multi-faceted analytical approach is essential for the comprehensive characterization of the complex mixture of products that can be formed during oxidative coupling.
Spectroscopic Techniques
UV-Vis Spectroscopy: This is a primary tool for monitoring the formation of colored products in real-time. The appearance and evolution of absorption bands in the visible region can provide kinetic information about the reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the structure of the isolated products. Comparison of the spectra of the starting material and the products can reveal changes in the aromatic and aliphatic regions, providing evidence for C-C, C-N, or N-N bond formation. Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for unambiguous structure determination of complex oligomers.[9]
Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are invaluable for determining the molecular weights of the oligomeric products and for identifying the distribution of different chain lengths.[10] High-resolution mass spectrometry (HRMS) can provide exact mass measurements to confirm the elemental composition of the products.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC): HPLC with a diode-array detector (DAD) is a powerful technique for separating the complex mixture of products and for quantitative analysis. Different stationary phases (e.g., C18, phenyl-hexyl) and mobile phase compositions can be optimized for the separation of polar and non-polar products.
Size-Exclusion Chromatography (SEC): SEC is useful for determining the molecular weight distribution of polymeric products.
Electrochemical Analysis
Cyclic Voltammetry (CV): CV can be used to determine the oxidation potential of the monomer and to study the electrochemical behavior of the resulting oligomers.[7][11][12][13] The appearance of new redox peaks during the polymerization process can provide insights into the structure and electronic properties of the formed species.
Factors Influencing the Oxidative Coupling Mechanism
The outcome of the oxidative coupling of 2-((4,5-diamino-1H-pyrazol-1-yl)amino)ethanol is highly sensitive to the reaction conditions. A thorough understanding of these factors is critical for controlling the reaction and for tailoring the properties of the final products.
pH of the Reaction Medium: The pH of the solution plays a crucial role in the oxidative polymerization of aromatic amines.[14][15] It affects the protonation state of the amino groups, which in turn influences their reactivity and the stability of the radical cation intermediates. Alkaline conditions, as used in hair dyeing, facilitate the deprotonation steps and can favor certain coupling pathways.[2][5]
Nature and Concentration of the Oxidant: The type of oxidizing agent and its concentration relative to the monomer will determine the rate of initiation and the extent of subsequent oxidation. A high oxidant concentration may lead to over-oxidation and the formation of undesired byproducts.
Solvent: The polarity and protic/aprotic nature of the solvent can influence the stability of the charged intermediates and the kinetics of the coupling reactions.
Temperature: As with most chemical reactions, temperature will affect the rate of the oxidative coupling. Higher temperatures may lead to faster reaction rates but could also result in reduced selectivity.
Presence of a Coupler: In applications like hair dyeing, the presence of a coupler molecule introduces a competing reaction pathway, leading to the formation of specific dye molecules rather than a homopolymer of the primary intermediate.
Conclusion and Future Directions
The oxidative coupling of 2-((4,5-diamino-1H-pyrazol-1-yl)amino)ethanol is a complex process involving the formation of radical cations and subsequent coupling through various pathways. While N-N azo-coupling appears to be a major route, the potential for C-C and C-N bond formation adds to the richness and complexity of the resulting products. This technical guide has provided a framework for understanding the core mechanism, along with practical experimental and analytical strategies for its investigation.
Future research in this area should focus on:
Detailed Mechanistic Studies: Utilizing advanced computational methods, such as Density Functional Theory (DFT), to model the radical cation intermediates and to predict the relative energies of the different coupling pathways.[16][17]
Controlled Polymerization: Developing synthetic strategies to control the regioselectivity of the coupling, allowing for the synthesis of well-defined linear polymers with specific properties.
Novel Applications: Exploring the potential of the resulting oligomers and polymers in areas beyond hair coloring, such as organic electronics, sensors, and biomedical applications.
By continuing to unravel the intricacies of this fascinating reaction, we can unlock the full potential of 4,5-diaminopyrazole derivatives as versatile building blocks for the creation of novel functional materials.
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Gama, R. M., et al. (2015). Types of Hair Dye and Their Mechanisms of Action. MDPI. Available at: [Link]
Zhang, L., et al. (2011). pH Manipulation: A Facile Method for Lowering Oxidation State and Keeping Good Yield of Poly(m-phenylenediamine) and Its Powerful Ag+ Adsorption Ability. Langmuir. Available at: [Link]
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Durgaryan, A. A., et al. (2018). Chemically oxidative polymerization of aromatic diamines: The first use of aluminium-triflate as a co-catalyst. ResearchGate. Available at: [Link]
Stejskal, J., et al. (2013). PROPERTIES OF POLYMERS BASED ON AROMATIC DIAMINES. CyberLeninka. Available at: [Link]
Stejskal, J. (2011). The effect of pH on the oxidative polymerization of aniline and the morphology and properties of products. IAEA. Available at: [Link]
Jiang, B., et al. (2014). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. The Journal of Organic Chemistry. Available at: [Link]
Pearce, A. J., et al. (2020). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society. Available at: [Link]
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El-Shishtawy, R. M., et al. (2007). Electrochemical Reduction of 4-(3-Pyridylazo)-3-Amino-2- Pyrazolin-5-One. Biological Sciences. Available at: [Link]
Eastman Chemical Company. (2002). Preparation of 4,5-diamino-1-(2'-hydroxyethyl)-pyradazole and acid addition salts thereof. Google Patents. US6452019B1.
Henkel AG & Co. KGaA. (2003). Preparation of 4,5-diamino-1-(2'-hydroxyethyl)-pyradazole and acid addition salts thereof. Google Patents. EP1342716A2.
2-(4,5-DIAMINO-1H-PYRAZOL-1-YL)ETHANOL. (n.d.). NextSDS. Available at: [Link]
Joseph, M. (2023). Horseradish peroxidase oxidation of 2,3-diaminopyridine and related compounds. Available at: [Link]
Kar, S., et al. (2015). Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–O. The Royal Society of Chemistry. Available at: [Link]
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Prakash, L., & Himaja, M. (2015). Stress degradation study and structure characterization of oxidation degradation product of dexlansoprazole using liquid chromatography-mass spectrometry/time of flight, liquid chromatography-tandem mass spectrometry and nuclear magnetic resonance. Chinese Journal of Chromatography. Available at: [Link]
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Lushnikova, A. V., et al. (2023). Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. MDPI. Available at: [Link]
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In vitro toxicity and safety profile of 2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol
In Vitro Toxicity and Safety Profiling of 2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol: A Technical Guide for Preclinical Development Scope and Toxicological Context 2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol (CAS 92...
Author: BenchChem Technical Support Team. Date: April 2026
In Vitro Toxicity and Safety Profiling of 2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol: A Technical Guide for Preclinical Development
Scope and Toxicological Context
2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol (CAS 927417-58-1) is a highly functionalized hydrazine-substituted analog belonging to the 4,5-diaminopyrazole class of chemical intermediates. Compounds containing the 4,5-diaminopyrazole toxicophore—most notably its structural cousin 1-hydroxyethyl-4,5-diaminopyrazole sulfate—are heavily utilized as primary intermediates in oxidative hair dyes and pharmaceutical synthesis.
Because these molecules are specifically designed to undergo rapid oxidation to form complex polymers, their preclinical safety profile is heavily scrutinized. The primary toxicological endpoints of concern are genotoxicity and skin sensitization . As an Application Scientist, evaluating this compound requires moving beyond basic screening and implementing a self-validating, mechanistically grounded in vitro testing strategy based on the Adverse Outcome Pathway (AOP) framework.
Mechanistic Toxicology: The Causality of Toxicity
To design an effective in vitro safety profile, we must first understand the chemical causality of the compound's toxicity.
As a pro-hapten, 2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol is relatively inert in its basal state. However, when exposed to an oxidative environment—either via auto-oxidation, hydrogen peroxide (in hair dye formulations), or enzymatic metabolism via epidermal peroxidases and hepatic Cytochrome P450 (CYP450)—the diamine moiety is oxidized into a highly reactive diimine intermediate .
This electrophilic diimine drives two distinct toxicological pathways:
Skin Sensitization: The diimine acts as a hapten, covalently binding to nucleophilic amino acid residues (primarily Cysteine and Lysine) on epidermal proteins. This haptenation triggers the activation of keratinocytes and dendritic cells, culminating in an allergic immune response.
Genotoxicity: If the electrophile bypasses cellular defense mechanisms (like glutathione conjugation), it can intercalate or form covalent adducts with DNA, presenting a clastogenic or mutagenic risk.
Mechanism of oxidative activation and subsequent toxicological pathways.
Core Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, every in vitro assay must function as a self-validating system. A failure in the control parameters invalidates the entire plate, preventing false negatives that could advance a toxic compound into clinical or consumer use.
Genotoxicity Assessment: The Ames Test (OECD 471)
Causality: Because the parent compound is a pro-mutagen, testing it directly on bacteria will yield a false negative. The assay must incorporate an exogenous metabolic activation system (Rat Liver S9 fraction) to simulate mammalian hepatic oxidation and generate the reactive diimine.
Step-by-Step Methodology:
Preparation: Culture histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli WP2 uvrA.
Metabolic Activation (S9 Mix): Prepare a 10% S9 fraction derived from rats induced with Aroclor 1254, supplemented with NADP and glucose-6-phosphate.
Exposure: In sterile test tubes, combine 0.1 mL of bacterial suspension, 0.1 mL of the test compound (ranging from 0.5 to 5000 µ g/plate ), and 0.5 mL of the S9 mix (or phosphate buffer for the -S9 cohort). Pour over minimal agar plates.
Self-Validation Check: The assay is only deemed valid if the positive control for the S9 system (e.g., 2-aminoanthracene) produces a >3-fold increase in revertant colonies, proving the S9 enzymes successfully oxidized the control into a mutagen. Vehicle controls (DMSO) must remain within historical baseline limits.
Analysis: Incubate at 37°C for 48–72 hours and quantify revertant colonies using an automated counter.
Skin Sensitization: Direct Peptide Reactivity Assay (DPRA - OECD 442C)
Causality: Animal testing bans require in vitro alternatives. The DPRA directly measures the first key event in the skin sensitization AOP: the covalent binding of the electrophile to skin proteins.
Step-by-Step Methodology:
Peptide Preparation: Synthesize two highly pure heptapeptides containing either a single Cysteine or Lysine residue.
Incubation: Incubate the test compound with the Cys-peptide at a 1:10 molar ratio, and with the Lys-peptide at a 1:50 molar ratio. Store in the dark at 25°C for 24 hours to simulate dermal exposure times.
Quantification: Analyze the remaining unreacted peptide concentration using HPLC-UV at 220 nm.
Self-Validation Check: Cinnamic aldehyde is run concurrently as a positive control. The system validates only if Cinnamic aldehyde yields a peptide depletion of 60.8%–100% for Cys and 40.2%–100% for Lys.
Classification: Calculate the mean percent depletion. For 4,5-diaminopyrazoles, extreme depletion (>98%) is typically observed, classifying the compound as a high-reactivity sensitizer [1].
Integrated in vitro testing workflow for preclinical safety validation.
Quantitative Data Interpretation
Based on authoritative safety assessments of the 4,5-diaminopyrazole class by the Scientific Committee on Consumer Safety (SCCS) [1] and the Cosmetic Ingredient Review (CIR) [2], researchers should benchmark the results of 2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol against the following typical class thresholds:
Assay / Endpoint
Target Mechanism
Typical Result for 4,5-Diaminopyrazoles
Regulatory Safety Threshold
Ames Test (OECD 471)
Point Mutation
Negative (with and without S9)
< 2-fold increase in revertants
In Vitro Micronucleus (OECD 487)
Chromosomal Aberration
Negative (clastogenicity absent)
No statistically significant increase
DPRA (OECD 442C)
Covalent Protein Binding
High Reactivity (Cys depletion > 98%)
Depletion < 6.38% (for non-sensitizers)
KeratinoSens (OECD 442D)
Nrf2-ARE Pathway Activation
Positive (EC1.5 < 10 µM)
EC1.5 > 1000 µM (for non-sensitizers)
3T3 NRU (OECD 129)
Basal Cytotoxicity
IC50 > 50 µg/mL
IC50 > 100 µg/mL indicates low toxicity
Note: While the genotoxicity profile for this chemical class is generally favorable (negative), their potent haptenation kinetics make them extreme contact allergens [1]. Formulation strategies must focus on strict concentration limits and the inclusion of antioxidants to prevent premature oxidation prior to application.
References
European Commission. "Opinion of the Scientific Committee on Consumer Safety on 1-Hydroxyethyl-4,5-diamino pyrazole sulfate (A154)". Scientific Committee on Consumer Safety (SCCS). Available at:[Link]
Cosmetic Ingredient Review (CIR). "Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics". CIR Expert Panel. Available at:[Link]
University of Surrey. "In Silico Simulation of Dermal Xenobiotic Metabolism and Skin Sensitisation". PhD Thesis. Available at:[Link]
Exploratory
Physicochemical Profiling of 2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol: Aqueous Solubility and pKa Determination
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound Identity: 2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol (CAS: 927417-58-1) Executive Summary The rational design of pharma...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Compound Identity: 2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol (CAS: 927417-58-1)
Executive Summary
The rational design of pharmaceutical formulations and cosmetic dye intermediates relies heavily on precise physicochemical profiling. 2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol is a highly functionalized, nitrogen-rich heterocyclic compound. Characterized by a pyrazole core, two primary amines, and an N-linked ethanolamine moiety, this molecule presents unique challenges and opportunities in aqueous environments.
This technical whitepaper provides an authoritative framework for understanding and experimentally determining the macroscopic ionization constants (pKa) and thermodynamic aqueous solubility of this compound. By leveraging structural analogs and establishing self-validating experimental protocols, this guide ensures that downstream formulation decisions are grounded in rigorous, reproducible physical chemistry.
Structural Architecture and Electronic Properties
To predict the behavior of 2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol in solution, we must first deconstruct its electronic topology.
The Pyrazole Core: Pyrazoles are inherently amphoteric, but the presence of electron-donating amino groups at the C4 and C5 positions significantly alters the electron density of the aromatic ring, generally increasing the basicity of the imine-like N2 nitrogen.
The Hydrazine-like Linkage: The attachment of the ethanolamine group to the N1 position creates an N-N bond. The exocyclic nitrogen (-NH-) is subjected to the electron-withdrawing pull of the aromatic pyrazole system, severely depressing its basicity compared to a standard aliphatic amine.
Hydration Potential: The molecule possesses 4 hydrogen-bond donors and 5 hydrogen-bond acceptors [1]. This dense hydrogen-bonding network dictates an exceptionally high intrinsic affinity for water.
Predictive pKa and Ionization Pathway
Direct empirical literature on the pKa of the exact N-amino derivative (CAS 927417-58-1) is sparse; however, we can derive highly accurate predictive models using the well-characterized structural analog, 1-hydroxyethyl-4,5-diamino pyrazole sulfate (CAS 155601-30-2). According to , this analog exhibits a primary pKa of 4.19 at 25°C [2].
For our target molecule, we predict a biphasic ionization profile:
pKa₁ (~2.0 - 2.5): Deprotonation of the exocyclic hydrazine-like nitrogen.
pKa₂ (~4.2): Deprotonation of the pyrazole N2 / C5-amino conjugated system.
At physiological pH (7.4), the molecule exists almost entirely as a neutral free base , which is critical for predicting membrane permeability in biological systems[3].
Fig 1: Predicted pH-dependent ionization pathway of 2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol.
Quantitative Data Summary
The following table synthesizes the predicted and analog-derived physicochemical parameters necessary for experimental design.
To transition from predictive models to empirical certainty, the following protocols must be executed. As a Senior Application Scientist, I mandate that every protocol must be a self-validating system —meaning the experiment inherently checks its own accuracy without relying on external assumptions.
Protocol A: Potentiometric pKa Determination
Causality & Rationale:
While UV-metric titration is common, the overlapping chromophores of the poly-amino pyrazole system can cause ambiguous isosbestic points. Potentiometric titration, aligned with, measures the macroscopic proton flux directly and is the gold standard for highly soluble compounds.
Step-by-Step Methodology:
Sample Preparation: Dissolve 2.0 mM of the API in 50 mL of 0.15 M KCl (to maintain a constant ionic strength mimicking physiological conditions).
Inert Atmosphere: Purge the titration vessel with Argon gas for 15 minutes prior to and during the experiment. Causality: Prevents atmospheric CO₂ from dissolving and forming carbonic acid, which would introduce artifactual buffering near pH 6.3.
Forward Titration: Titrate the solution with standardized 0.1 M HCl down to pH 1.5 using an automated titrator.
Backward Titration (Self-Validation Step): Reverse the titration using standardized 0.1 M carbonate-free KOH back to pH 11.0.
Data Validation: Overlay the forward and backward titration curves. Validation Mechanism: If the curves exhibit hysteresis (do not perfectly overlay), it indicates either chemical degradation at extreme pH or incomplete equilibration. The run is invalidated, and the titration speed must be reduced.
Calculation: Extract the pKa values using the Bjerrum plot method or specialized regression software (e.g., Refinement Pro).
Protocol B: Thermodynamic Shake-Flask Solubility
Causality & Rationale:
Kinetic solubility assays (like solvent-shift methods) often overestimate solubility due to supersaturation. The shake-flask method () guarantees true thermodynamic equilibrium.
Step-by-Step Methodology:
Excess Addition: Add an excess amount of the solid compound (e.g., 200 mg) to 1.0 mL of the target aqueous buffer (e.g., pH 7.4 phosphate buffer) in a sealed glass vial.
Thermal Equilibration: Agitate the vials at exactly 25.0 ± 0.1 °C. Prepare two parallel sets of vials: one for 24-hour equilibration and one for 48-hour equilibration.
Phase Separation: Separate the undissolved solid via ultracentrifugation (20,000 × g for 15 minutes) rather than filtration. Causality: Highly polar, nitrogen-rich compounds readily adsorb onto standard PTFE or Nylon syringe filters, which artificially lowers the measured concentration.
Quantification: Dilute the supernatant and quantify the API concentration using HPLC-UV.
Self-Validation Checks:
Equilibrium Check: Compare the 24-hour and 48-hour concentrations. If they differ by >5%, equilibrium has not been reached, and the experiment must be extended.
pH Verification: Measure the pH of the supernatant post-centrifugation. Causality: Dissolving a basic API will shift the pH of the buffer. The measured solubility is only valid for the final pH, not the initial buffer pH.
Fig 2: Self-validating shake-flask methodology for thermodynamic solubility determination.
Conclusion
The physicochemical profiling of 2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol reveals a highly hydrophilic molecule governed by a primary pKa of approximately 4.2. Because it remains predominantly un-ionized at physiological pH, yet possesses a dense hydrogen-bonding network, it circumvents the traditional trade-off between solubility and permeability. By strictly adhering to the self-validating potentiometric and shake-flask protocols outlined above, development teams can generate artifact-free data, ensuring robust formulation stability and predictable pharmacokinetic or cosmetic performance.
References
Cosmetic Ingredient Review (CIR) Expert Panel. "Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics." CIR Safety Reports. URL: [Link]
OECD. "Test No. 105: Water Solubility." OECD Guidelines for the Testing of Chemicals. URL:[Link]
OECD. "Test No. 112: Dissociation Constants in Water." OECD Guidelines for the Testing of Chemicals. URL:[Link]
ACS Publications. "Optimization of Pan-Pim Kinase Activity and Oral Bioavailability Leading to Diaminopyrazole (GDC-0339)." Journal of Medicinal Chemistry. URL:[Link]
Application Note: Utilizing 2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol as a Primary Intermediate in Advanced Oxidative Dye Synthesis
Executive Summary The transition from traditional benzene-diamine derivatives (such as p-phenylenediamine, PPD) to pyrazole-based primary intermediates represents a significant leap in oxidative dye chemistry. 2-((4,5-Di...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The transition from traditional benzene-diamine derivatives (such as p-phenylenediamine, PPD) to pyrazole-based primary intermediates represents a significant leap in oxidative dye chemistry. 2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol —widely recognized in industrial literature by its functional synonym 1-(2-hydroxyethyl)-4,5-diaminopyrazole[1]—is a highly reactive, structurally advantageous precursor. It is engineered to produce vibrant, wash-fast red, magenta, and violet azomethine dyes when reacted with specific couplers under alkaline oxidative conditions[2].
This application note provides researchers and formulation scientists with a comprehensive, self-validating framework for synthesizing azomethine dyes using this pyrazole derivative, detailing the mechanistic causality behind each protocol step.
Mechanistic Causality: The Chemistry of Pyrazole-Based Dyes
Structural Advantages over Traditional Intermediates
Historically, PPD has been the standard primary intermediate in oxidative dye synthesis. However, PPD is associated with sensitization and limitations in achieving deep, vibrant red chromophores. The introduction of the pyrazole ring, specifically substituted with a hydroxyethyl group, addresses both issues:
Bathochromic Shift: The electron-rich nature of the pyrazole ring, combined with the electron-donating hydroxyethyl group, shifts the absorption spectrum of the resulting azomethine dye bathochromically (towards longer wavelengths). This enables the synthesis of intense red and magenta shades that are difficult to achieve with PPD[2].
Solubility & Safety: The hydroxyethyl moiety significantly enhances the aqueous solubility of the intermediate, which is critical for formulations that are predominantly water-based[1].
The Oxidative Coupling Pathway
The synthesis of the final dye is a two-step cascade reaction[3]:
Oxidation to Quinonediimine: In the presence of an alkaline oxidant (typically
H2O2
at pH 9.5–10.0), the 4,5-diaminopyrazole is oxidized, losing two electrons and two protons to form a highly reactive, electrophilic quinonediimine intermediate[3].
Nucleophilic Attack (Coupling): A coupler molecule (e.g., a meta-aminophenol or resorcinol derivative) is deprotonated in the alkaline environment, increasing its nucleophilicity. It attacks the electrophilic diimine, forming a dinuclear or polynuclear azomethine dye[2].
Figure 1: Mechanistic pathway of oxidative coupling from the pyrazole primary intermediate to the final azomethine dye.
Chemical Profile & Combinatorial Matrix
To prevent premature auto-oxidation, the primary intermediate is almost exclusively utilized and stored as a sulfate salt (CAS: 155601-30-2)[1]. The free base is highly susceptible to radical-initiated degradation in ambient air.
The sulfate counter-ion stabilizes the amine groups.
Optimal pH Range
9.0 – 10.5
Required to deprotonate couplers and activate
H2O2
.
The color of the final azomethine dye is entirely dependent on the choice of the secondary intermediate (coupler). The table below outlines the expected combinatorial outcomes.
Table 2: Combinatorial Dye Matrix
Coupler (Secondary Intermediate)
Chemical Class
Expected Dye Color
Application / Utility
m-Aminophenol (MAP)
meta-Aminophenol
Deep Magenta / Red
Core component for vibrant, high-saturation red shades[2].
4-Amino-2-hydroxytoluene (AHT)
Substituted Phenol
Intense Violet / Red-Violet
Provides high wash-fastness and deep saturation[2].
Experimental Protocol: Synthesis of Azomethine Dyes
This protocol outlines the in vitro synthesis of an azomethine dye using 2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol sulfate and m-Aminophenol (MAP). The system is designed to be self-validating, ensuring that researchers can verify the integrity of the reaction at each phase.
Step 1: Precursor Solubilization & Stabilization
Dissolve 0.01 mol of the pyrazole sulfate and 0.1 g of sodium sulfite in 50 mL of the water/ethanol solvent under continuous magnetic stirring at room temperature.
Causality: The sulfate salt ensures the amines are protonated and stable. Sodium sulfite acts as a radical scavenger to prevent premature auto-oxidation before the coupler is introduced[5].
Self-Validation Checkpoint: The solution must remain clear to pale yellow. Any rapid browning indicates degraded, pre-oxidized starting materials.
Step 2: Coupler Integration & pH Adjustment
Add 0.01 mol of m-Aminophenol to the solution. Slowly add 28% Ammonium Hydroxide dropwise until the pH reaches 9.5 to 10.0.
Causality: The alkaline pH serves a dual purpose. It prepares the
H2O2
for optimal perhydroxyl anion (
HOO−
) formation and deprotonates the phenol group on the MAP coupler, drastically increasing its nucleophilicity for the impending coupling reaction[6].
Step 3: Oxidant Activation
Initiate the reaction by adding 0.04 mol of the 6%
H2O2
solution dropwise over 5 minutes.
Causality: A 4:1 molar ratio of oxidant to primary intermediate is used to drive the complete oxidation of the pyrazole to its quinonediimine state, ensuring no unreacted precursor remains[2].
Step 4: Incubation & Color Development
Maintain the reaction mixture at 35°C for 30–45 minutes under moderate stirring.
Self-Validation Checkpoint: Within 2–5 minutes of oxidant addition, the solution will exhibit a massive hyperchromic shift, turning a deep, opaque magenta/red. This visual confirmation validates successful electrophilic attack and azomethine bond formation[2].
Step 5: Termination & Extraction
Halt the oxidation by neutralizing the solution to pH 7.0 using dilute citric acid. The synthesized dye can then be extracted using an appropriate organic solvent (e.g., ethyl acetate) or precipitated for HPLC-MS analysis.
Figure 2: Step-by-step workflow for the oxidative synthesis of azomethine dyes.
Analytical Validation
To confirm the purity and structure of the synthesized azomethine dye, researchers should employ the following analytical techniques:
UV-Vis Spectroscopy: Analyze the bathochromic shift. The expected
λmax
for the MAP-pyrazole azomethine dye should fall between 520 nm and 550 nm (Magenta/Red region)[2].
LC-MS (Liquid Chromatography-Mass Spectrometry): Verify the molecular weight of the dinuclear or trinuclear reaction products. The primary peak should correspond to the exact mass of the coupled azomethine product, confirming the elimination of water during the coupling process[4].
References
University of Cincinnati. (2017). A new class of oxazolidinone- and phthalimide-based oxidation dye couplers and their effect on azomethine. Retrieved from[Link]
ResearchGate. Proposed mechanism of oxidative hair dye formation. Retrieved from[Link]
European Commission. (2010). Opinion of the Scientific Committee on Consumer Products on intermediates and reaction products of oxidative hair dye ingredients. Retrieved from[Link]
Google Patents. (2010). United States Patent 7,988,740 B2 / 6,835,213 B2: Hair dye compositions.
Application Notes and Protocols for In Vitro Skin Penetration Testing of 2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol Formulations
Introduction: The Imperative of Skin Penetration Analysis The assessment of percutaneous absorption is a critical step in the development of topical formulations for both pharmaceutical and cosmetic applications. For a n...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Imperative of Skin Penetration Analysis
The assessment of percutaneous absorption is a critical step in the development of topical formulations for both pharmaceutical and cosmetic applications. For a novel compound such as 2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol, understanding its ability to permeate the skin barrier is paramount for evaluating both its efficacy and its potential systemic exposure and toxicity. This pyrazole derivative, identified as 1-Hydroxyethyl-4,5-diamino pyrazole sulfate (HEDP), is a highly water-soluble molecule used in oxidative hair dye formulations[1]. Its hydrophilic nature, evidenced by a Log Pow of -1.75, suggests that its penetration through the lipophilic stratum corneum may be limited, making formulation design a key factor in its delivery[1].
These application notes provide a comprehensive, scientifically grounded protocol for conducting in vitro skin penetration studies of various topical formulations containing HEDP, utilizing the Franz diffusion cell system. This methodology, aligned with the principles of the OECD Test Guideline 428, offers a robust and ethically sound alternative to in vivo testing, providing valuable data on the rate and extent of skin absorption[2][3][4][5][6]. By adhering to the detailed protocols herein, researchers, scientists, and drug development professionals can generate reproducible and reliable data to inform formulation optimization and safety assessments.
Core Principles: The Franz Diffusion Cell System
The Franz diffusion cell is a well-established in vitro model for assessing the percutaneous absorption of chemicals[3][5][7][8][9][10]. It consists of a donor chamber, where the test formulation is applied, and a receptor chamber, filled with a fluid that mimics systemic circulation. These two chambers are separated by a skin membrane, which can be of human or animal origin[2][5][11].
The underlying principle of the assay is the passive diffusion of the active ingredient from the formulation in the donor chamber, through the skin membrane, and into the receptor fluid[12]. The concentration of the permeated substance in the receptor fluid is measured at predetermined time points, allowing for the determination of the absorption profile over time[13]. Maintaining a constant temperature of 32°C at the skin surface is crucial, as this reflects physiological conditions and temperature can significantly affect diffusion rates[10][14].
Physicochemical Properties of the Test Compound
A thorough understanding of the physicochemical properties of 2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol, also known as 1-Hydroxyethyl-4,5-diamino pyrazole sulfate (HEDP), is essential for designing a robust skin penetration study.
The high water solubility and low Log Pow of HEDP indicate that it is a highly hydrophilic compound. This is a critical consideration for the selection of the receptor fluid, as it must be able to maintain "sink conditions," where the concentration of the analyte in the receptor fluid does not exceed 10% of its saturation solubility, ensuring that the rate of permeation is not limited by the solubility in the receptor phase[10]. Given the high water solubility of HEDP, a simple buffered aqueous solution will be sufficient to maintain these conditions.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a detailed methodology for conducting an in vitro skin penetration study using Franz diffusion cells.
Materials and Reagents
2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol (HEDP) reference standard
Topical formulations of HEDP (e.g., cream, gel, lotion)
Formic acid (or other suitable mobile phase modifier)
Franz diffusion cells (static or flow-through)
Water bath with circulator
Magnetic stirrer and stir bars
Dermatome (for skin preparation)
Syringes and needles for sampling
HPLC system with UV detector or a mass spectrometer (MS)
Skin Membrane Preparation
The use of excised human skin is considered the gold standard for in vitro percutaneous absorption studies[16]. However, porcine ear skin is a commonly used and acceptable alternative due to its structural and permeability similarities to human skin[11].
Skin Procurement: Obtain full-thickness human skin from elective surgeries (with ethical approval and informed consent) or freshly excised porcine ears from a local abattoir.
Cleaning and Hair Removal: Carefully clean the skin with PBS. If necessary, remove excess hair with clippers, taking care not to damage the skin surface.
Dermatoming: Use a dermatome to prepare split-thickness skin membranes of a uniform thickness, typically between 300 and 500 µm. This process removes the lower dermal layers, which can act as an artificial barrier to some compounds.
Skin Integrity Testing: Before mounting the skin in the Franz cells, it is crucial to assess its integrity. This can be done by measuring the trans-epidermal water loss (TEWL) or by electrical resistance measurements. Skin samples with compromised barrier function should be discarded.
Storage: If not used immediately, the prepared skin membranes can be wrapped in aluminum foil and stored at -20°C or below for up to three months.
Franz Diffusion Cell Setup and Equilibration
The following diagram illustrates the workflow for setting up the Franz diffusion cells.
Caption: Experimental workflow for the Franz diffusion cell study.
Receptor Fluid Preparation: Prepare PBS (pH 7.4) and degas it thoroughly to prevent air bubbles from forming under the skin membrane, which can impede diffusion.
Cell Assembly: Mount the prepared skin membrane between the donor and receptor chambers of the Franz cell, ensuring the stratum corneum side faces the donor chamber. Clamp the chambers together securely.
Filling the Receptor Chamber: Carefully fill the receptor chamber with the degassed PBS, ensuring no air bubbles are trapped beneath the skin.
Temperature and Stirring: Place the assembled Franz cells in a water bath maintained at a temperature that ensures a skin surface temperature of 32 ± 1°C. Place a small magnetic stir bar in the receptor chamber and begin stirring at a constant speed (e.g., 600 RPM) to ensure the receptor fluid is well-mixed.
Equilibration: Allow the system to equilibrate for at least 30 minutes before applying the test formulation.
Formulation Application and Sampling
Dose Application: Apply a finite dose of the HEDP formulation (e.g., 5-10 mg/cm²) evenly onto the surface of the skin in the donor chamber. The exact amount will depend on the formulation type:
Creams and Ointments: Apply a known weight of the formulation using a positive displacement pipette or by weighing it directly onto the skin surface.
Gels: Apply a known volume or weight, spreading it evenly.
Lotions: Apply a known volume using a micropipette.
Sampling Schedule: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200-500 µL) of the receptor medium from the sampling port.
Receptor Fluid Replacement: Immediately after each sample is taken, replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume and sink conditions.
Mass Balance: At the end of the experiment (e.g., 24 hours), dismantle the Franz cell. Analyze the amount of HEDP remaining on the skin surface (unpenetrated), within the skin (epidermis and dermis separated), and in the apparatus washings to perform a mass balance calculation.
Analytical Methodology: Quantification of HEDP
A validated analytical method is crucial for the accurate quantification of HEDP in the collected samples. Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a suitable and robust method for the analysis of pyrazole derivatives[3].
Good retention for polar to moderately non-polar compounds.
Mobile Phase
Acetonitrile : 0.1% Formic Acid in Water (Gradient or Isocratic)
A common mobile phase for pyrazole derivatives, providing good peak shape.
Flow Rate
1.0 mL/min
A standard flow rate for analytical HPLC.
Injection Volume
10 µL
A typical injection volume.
Detection Wavelength
To be determined by UV scan (likely in the 250-280 nm range)
The wavelength of maximum absorbance for HEDP needs to be experimentally determined.
Column Temperature
30 °C
Provides stable and reproducible retention times.
Analytical Method Validation
The chosen analytical method must be validated according to international guidelines (e.g., ICH Q2(R1)) to ensure its suitability for the intended purpose. The validation should include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in samples within a given range.
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Data Analysis and Interpretation
The data obtained from the in vitro skin penetration study can be used to determine several key parameters that describe the permeation of HEDP through the skin.
Cumulative Amount Permeated
The cumulative amount of HEDP permeated per unit area of skin (µg/cm²) at each time point is calculated using the following equation:
Qn = (Cn * Vr + Σ(Ci * Vs)) / A
Where:
Qn is the cumulative amount permeated at time n
Cn is the concentration of HEDP in the receptor fluid at time n
Vr is the volume of the receptor chamber
Ci is the concentration of HEDP in the sample from the previous time point i
Vs is the volume of the sample withdrawn
A is the surface area of the skin exposed
Steady-State Flux (Jss)
The steady-state flux is the rate of permeation per unit area at steady state. It is determined from the slope of the linear portion of the cumulative amount permeated versus time plot.
Jss = ΔQ / (Δt * A)
Where:
ΔQ is the change in the cumulative amount permeated over a time interval Δt in the steady-state region.
A is the surface area of the skin.
Permeability Coefficient (Kp)
The permeability coefficient is a measure of the skin's permeability to a particular substance. It is calculated as:
Kp = Jss / Cd
Where:
Jss is the steady-state flux.
Cd is the concentration of the HEDP in the donor compartment (for solutions) or the initial concentration in the formulation.
The following diagram illustrates the logical flow of data analysis.
Caption: Logical flow of the data analysis process.
Conclusion: Ensuring Scientific Rigor and Trustworthy Results
This application note provides a comprehensive and scientifically rigorous protocol for assessing the in vitro skin penetration of 2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol (HEDP) from various topical formulations. By following these detailed steps, from the careful preparation of skin membranes to the meticulous validation of the analytical method and the systematic analysis of the data, researchers can generate high-quality, reproducible results. This information is invaluable for formulation optimization, ensuring that the delivery of the active ingredient is both effective and safe. The principles and methodologies outlined herein are designed to uphold the highest standards of scientific integrity, providing a trustworthy framework for the evaluation of topical products.
References
Test No. 428: Skin Absorption: In Vitro Method. OECD. Available from: [Link]
Study Design of In Vitro Skin Absorption: Franz Cell Diffusion Assay (OECD 428). Tox Lab. Available from: [Link]
OECD Test Guideline 428—A Method for In Vitro Percutaneous Absorption Measurement? Karger. Available from: [Link]
OECD 427/428: Skin absorption (in vivo and in vitro). Inotiv. Available from: [Link]
Basic criteria for the in vitro assessment of dermal absorption of cosmetic ingredients. European Commission. Available from: [Link]
Methods to Evaluate Skin Penetration In Vitro. MDPI. Available from: [Link]
Franz diffusion cell and its implication in skin permeation studies. Taylor & Francis Online. Available from: [Link]
Alternatives to Conventional Topical Dosage Forms for Targeted Skin Penetration of Diclofenac Sodium. MDPI. Available from: [Link]
Human Native and Reconstructed Skin Preparations for In Vitro Penetration and Permeation Studies. Plastic Surgery Key. Available from: [Link]
In Vitro Skin Permeation Testing based on OECD Guidance. LifeNet Health LifeSciences. Available from: [Link]
Franz diffusion cell and its implication in skin permeation studies. Ingenta Connect. Available from: [Link]
Franz Cell Test. Skin Testing Laboratory. Available from: [Link]
Franz Diffusion. Auriga Research. Available from: [Link]
Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies. National Institutes of Health. Available from: [Link]
Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells. National Institutes of Health. Available from: [Link]
EASY steps for In-vitro Skin Permeation Study using Franz Diffusion Cell. YouTube. Available from: [Link]
Schematic of the Franz diffusion cell setup used for skin permeation... ResearchGate. Available from: [Link]
A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. Wiley Online Library. Available from: [Link]
2-(1H-Pyrazol-4-yl)ethanol. PubChem. Available from: [Link]
Recent progress in chemosensors based on pyrazole derivatives. Royal Society of Chemistry. Available from: [Link]
2-(4,5-DIAMINO-1H-PYRAZOL-1-YL)ETHANOL. NextSDS. Available from: [Link]
Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. National Institutes of Health. Available from: [Link]
Ethanol, 2-[(4,5-diamino-1H-pyrazol-1-yl)oxy]-. NextSDS. Available from: [Link]
Analytical Methods. Royal Society of Chemistry. Available from: [Link]
1-hydroxyethyl 4,5-diamino pyrazole sulfate. The Good Scents Company. Available from: [Link]
1-Hydroxyethyl-4,5-diamino pyrazole. PubChem. Available from: [Link]
4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate. Chemdad. Available from: [Link]
Opinion of the Scientific Committee on Consumer Products on 1-hydroxyethyl-4,5-diaminopyrazole sulfate (A154). European Commission. Available from: [Link]
Technical Support Center: Optimizing the Synthesis of 2-(4,5-Diamino-1H-pyrazol-1-yl)ethanol
Note on Chemical Nomenclature: The molecule requested is commonly referred to in industrial and pharmaceutical literature as 2-(4,5-diamino-1H-pyrazol-1-yl)ethanol (or 1-(2-hydroxyethyl)-4,5-diaminopyrazole). The inclusi...
Author: BenchChem Technical Support Team. Date: April 2026
Note on Chemical Nomenclature: The molecule requested is commonly referred to in industrial and pharmaceutical literature as 2-(4,5-diamino-1H-pyrazol-1-yl)ethanol (or 1-(2-hydroxyethyl)-4,5-diaminopyrazole). The inclusion of an extra "amino" linker in the name is a frequent typographical variant. This guide addresses the standard N1-alkylated pyrazole, which serves as a critical primary intermediate in oxidative coupling reactions and pharmaceutical scaffolds.
Welcome to the Technical Support Center. This guide provides advanced troubleshooting, mechanistic insights, and self-validating protocols for the synthesis of 2-(4,5-diamino-1H-pyrazol-1-yl)ethanol. As a highly electron-rich heterocycle, this molecule presents unique challenges regarding oxidative stability and regioselectivity.
Reaction Workflow & Mechanistic Pathway
The most scalable and industrially reliable route to this molecule involves the C-nitrosation of a 5-aminopyrazole precursor, followed by catalytic hydrogenation.
Fig 1: Reaction workflow for the synthesis of 2-(4,5-diamino-1H-pyrazol-1-yl)ethanol sulfate.
Troubleshooting Guides & FAQs
Q1: Why does my nitrosation step yield a dark, tarry mixture instead of the expected bright orange/red nitroso intermediate?A: This is a classic symptom of thermal runaway and subsequent diazotization. The nitrosation of 5-amino-1-(2-hydroxyethyl)pyrazole is highly exothermic. If the internal reaction temperature exceeds 5 °C, the primary amine at the 5-position can react with the nitrous acid to form an unstable diazonium salt. This diazonium species rapidly decomposes, leading to polymerization and tar formation.
Causality Fix: Ensure strict cryogenic control (0–5 °C) and use subsurface addition of the sodium nitrite (
NaNO2
) solution to prevent localized concentration spikes.
Q2: I am concerned about the formation of carcinogenic N-nitrosamines during the nitrosation step. Is this a risk?A: No. While many secondary amines undergo N-nitrosation, the pyrazole ring directs the electrophile (
NO+
) exclusively to the highly electron-rich C4 position. The reaction yields a C-nitroso derivative, not an N-nitrosamine. This regioselectivity is critical for both the synthetic progression to the diamine and the toxicological safety profile of the process [1].
Q3: During the catalytic hydrogenation of the nitroso intermediate, hydrogen uptake stalls at ~50% completion. How can I prevent catalyst poisoning?A: Palladium on Carbon (Pd/C) is highly susceptible to poisoning by residual nitrous acid (
HNO2
) or excess halide ions from the previous step. If you are using a telescoped synthesis (moving directly from nitrosation to reduction without isolation), unreacted
NaNO2
will irreversibly bind to the Pd active sites.
Causality Fix: Before introducing the Pd/C catalyst, add a small scavenger dose of sulfamic acid or urea to the reaction mixture. This will quantitatively destroy any residual nitrous acid, preserving the activity of your hydrogenation catalyst [2].
Q4: The free base of the product degrades and turns purple/black rapidly upon isolation. How can I improve the isolated yield?A: 4,5-Diaminopyrazoles are extremely electron-rich and act as potent reducing agents; they rapidly auto-oxidize in the presence of atmospheric oxygen.
Causality Fix: Do not isolate the free base. Instead, trap the molecule as a sulfate salt immediately after the hydrogenation catalyst is filtered off. The protonation of the amino groups lowers the HOMO (Highest Occupied Molecular Orbital) energy of the molecule, drastically increasing its oxidative stability [3].
Process Optimization Data
To maximize yield and purity, selecting the correct reduction method is paramount. The table below summarizes the quantitative data driving our recommendation to use catalytic hydrogenation over chemical reductants.
Reduction Method
Temp (°C)
Time (h)
Isolated Yield (%)
Purity (HPLC)
Mechanistic Causality / Observation
Pd/C (5%) +
H2
40–50
4
92%
>99.0%
Clean catalytic cleavage of the N=O bond. Water is the only byproduct, enabling direct salt formation.
SnCl2
/ HCl
70
6
78%
92.5%
Heavy metal coordination with the diamine complicates isolation; requires rigorous, yield-destroying basic workup.
Na2S2O4
25
12
84%
95.0%
Mild conditions, but leaves inorganic sulfur impurities that poison downstream oxidative coupling reactions.
Self-Validating Experimental Protocol
The following protocol utilizes a telescoped approach , meaning the intermediate is not isolated. This minimizes worker exposure to potentially hazardous dusts and maximizes overall throughput [2].
Phase 1: Electrophilic C-Nitrosation
Preparation: Dissolve 1.0 equivalent of 5-amino-1-(2-hydroxyethyl)pyrazole in a 2.5 M aqueous HCl solution. Cool the reactor jacket to -5 °C to bring the internal temperature to 0 °C.
Addition: Slowly add 1.05 equivalents of a 30% w/w aqueous
NaNO2
solution via a subsurface dip tube over 2 hours. Maintain the internal temperature strictly below 5 °C.
Pass: An immediate blue-black color confirms a slight excess of nitrous acid, validating that the nitrosation has reached completion.
Fail: If the paper remains white, the
NaNO2
was consumed by side reactions. Add an additional 0.05 eq of
NaNO2
and stir for 15 minutes.
Quenching: Add 0.05 equivalents of sulfamic acid to destroy the excess nitrous acid.
Self-Validation Check 2: A repeat starch-iodide test must now be negative (no color change) before proceeding to Phase 2.
Phase 2: Catalytic Hydrogenation & Salt Formation
Reduction: Transfer the deep orange-red nitroso solution to a hydrogenation autoclave. Add 5% w/w of 5% Pd/C catalyst. Purge the vessel with Nitrogen (3x), then Hydrogen (3x).
Pressurization: Pressurize to 3 bar with
H2
gas and heat the reaction to 40 °C.
Self-Validation Check 3 (Hydrogen Uptake): Monitor the mass flow controller. The reaction is complete when exactly 2.0 molar equivalents of
H2
have been consumed and the system pressure stabilizes. The solution will transition from deep red to pale yellow.
Filtration: Filter the Pd/C catalyst under a strict Nitrogen atmosphere to prevent auto-oxidation of the free base.
Stabilization: Immediately transfer the filtrate to a receiving flask containing 1.05 equivalents of 50% Sulfuric Acid (
H2SO4
) in ethanol.
Isolation: Cool the mixture to 5 °C to induce crystallization. Filter the resulting off-white precipitate, wash with cold ethanol, and dry under vacuum to yield 2-(4,5-diamino-1H-pyrazol-1-yl)ethanol sulfate.
References
Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics
Cosmetic Ingredient Review (CIR)
URL:[Link]
Telescoping synthesis of 5-amino-4-nitroso-1-alkyl-1H-pyrazole salt
US Patent 8,785,656 B2
URL
Recent developments in aminopyrazole chemistry
Arkivoc (Archive for Organic Chemistry)
URL: [Link]
Reference Data & Comparative Studies
Validation
Color Intensity Comparison: 2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol vs. Traditional Oxidation Bases with Various Dye Couplers
Executive Summary The compound 2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol (structurally related to and commonly formulated as the industry-standard 1-hydroxyethyl-4,5-diamino pyrazole sulfate ) is a highly specialized...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol (structurally related to and commonly formulated as the industry-standard 1-hydroxyethyl-4,5-diamino pyrazole sulfate ) is a highly specialized primary intermediate (oxidation base) utilized in the formulation of permanent oxidative dyes[1]. Unlike traditional benzene-derived bases such as p-phenylenediamine (PPD) or p-toluenediamine (PTD), which often produce muted or brownish undertones, this pyrazole derivative is engineered to yield exceptionally vibrant, high-chroma reds, magentas, and coppers[2]. This guide objectively compares the colorimetric performance of this pyrazole base against different dye couplers, providing researchers and cosmetic chemists with grounded experimental data and mechanistic insights.
Mechanistic Grounding: The Causality of Pyrazole-Driven Intensity
The intense color payoff of 2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol is rooted in its heterocyclic electron density. The pyrazole ring acts as a strong electron donor[2]. When oxidized in an alkaline environment (pH 10.0), it rapidly converts into a highly reactive diimine intermediate[3].
Upon electrophilic attack by a dye coupler (such as a phenol or naphthol derivative), the resulting azomethine or indamine dye exhibits an extended, highly delocalized
π
-electron system[1]. This structural phenomenon induces a significant bathochromic shift (absorbing shorter wavelengths like green/blue) and a hyperchromic effect (increased molar absorptivity)[2]. Consequently, the dye reflects "purer" red and magenta light with higher chroma (a* values in CIELAB space) and less unwanted yellow/brown noise (lower b* values) compared to PPD-based dyes[4].
Oxidative Coupling Reaction Pathway
Fig 1: Logical workflow of the oxidative coupling mechanism forming the final azomethine dye.
To ensure scientific trustworthiness, the following methodology is designed as a self-validating system. It incorporates internal controls to isolate the color intensity strictly derived from the pyrazole-coupler reaction, ruling out base-induced keratin yellowing[5].
Objective : Quantify the CIELAB (Lab*) color space values of the pyrazole base coupled with various modifiers.
Self-Validating Controls :
Positive Control : p-Phenylenediamine (PPD) + m-Aminophenol (MAP) to establish a traditional red-violet baseline.
Negative Control : Emulsion base + 6% H₂O₂ (No dyes) to verify the base does not alter keratin color.
Quality Check : The
ΔE
(color difference) variance between triplicate swatches must be < 1.0 to confirm uniform dye uptake.
Step-by-Step Methodology :
Preparation of Dye Base : Formulate a standardized alkaline emulsion base (adjusted to pH 10.0 using ammonium hydroxide). The high pH is critical to deprotonate the amino groups and facilitate electron transfer to the peroxide[1]. Incorporate 0.05 mol/L of the pyrazole primary intermediate[5].
Coupler Integration : Divide the base into equal aliquots. Add 0.05 mol/L of the respective coupler (MAP, 2-Methylresorcinol, 1-Naphthol, or Resorcinol) to each aliquot.
Oxidation Activation : Immediately prior to application, mix the dye base 1:1 (w/w) with a 6% hydrogen peroxide developer lotion[5].
Application : Apply 2 grams of the activated mixture per 1 gram of standardized, virgin white keratin swatches (e.g., yak hair or human hair).
Processing : Incubate the swatches at 30°C for exactly 30 minutes. This duration ensures complete oxidative coupling and conversion of the intermediate leuco dye into the final colored molecule[1].
Termination & Wash : Rinse the swatches under deionized water until the runoff is clear. Wash with a standardized 10% Sodium Laureth Sulfate (SLES) shampoo, rinse thoroughly, and blow-dry at 45°C.
Spectrophotometry : Measure the Lab* values using a calibrated spectrophotometer (D65 illuminant, 10° observer). Take 5 readings per swatch and average the results.
Comparative Colorimetric Data
The quantitative color output of the pyrazole base paired with four standard couplers is summarized below. The data highlights the L* (lightness), a* (red/green axis), and b* (yellow/blue axis) values.
Primary Intermediate
Coupler
L* (Lightness)
a* (Red/Green)
b* (Yellow/Blue)
Visual Shade Description
Pyrazole Base
m-Aminophenol (MAP)
32.5
+45.2
+5.1
Intense Magenta/Red
Pyrazole Base
2-Methylresorcinol (2-MR)
40.1
+38.4
+28.6
Vibrant Orange/Copper
Pyrazole Base
1-Naphthol
22.3
+28.7
-8.4
Deep Burgundy/Violet
Pyrazole Base
Resorcinol
35.6
+25.1
+18.3
Brownish-Red
PPD (Positive Control)
m-Aminophenol (MAP)
28.4
+15.2
-2.1
Muted Red-Violet
Note: Pyrazole Base = 2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol. Higher a values indicate stronger red intensity. Higher b* values indicate stronger yellow intensity. Negative b* values indicate blue/violet reflection.*
Data Analysis & Causality
The experimental data reveals distinct structure-property relationships based on the chosen coupler:
Intense Magenta/Red (MAP) : Coupling the pyrazole base with m-Aminophenol yields an exceptionally high a* value (+45.2) compared to the PPD control (+15.2). The electron-donating properties of the pyrazole ring, combined with the meta-substituted phenol, create an indamine dye with a tightly focused absorption band in the green spectrum, reflecting pure red[2].
Deep Burgundy/Violet (1-Naphthol) : 1-Naphthol features an extended naphthalene
π
-system. When coupled, this extended conjugation shifts the absorption further into the visible spectrum (absorbing yellow/orange light). This results in a darker shade (lower L* of 22.3) and a shift toward blue/violet reflection (negative b* of -8.4)[1].
Vibrant Orange/Copper (2-MR) : 2-Methylresorcinol introduces steric hindrance via its methyl group, slightly twisting the final azomethine dye out of planarity. This shifts the absorption to shorter wavelengths (absorbing blue light), resulting in a strong yellow reflection (high b* of +28.6) that mixes with the red to produce a vibrant copper[2].
Brownish-Red (Resorcinol) : Without the methyl group, standard resorcinol forms a flatter, more stable azomethine dye that absorbs a broader spectrum of light, resulting in a more muted, brownish-red shade with moderate a* and b* values[3].
References[1] "Some Aromatic Amines, Organic Dyes, and Related Exposures." IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 99, NCBI Bookshelf. URL:https://www.ncbi.nlm.nih.gov/books/NBK385444/[2] "A new class of oxazolidinone- and phthalimide-based oxidation dye couplers and their effect on azomethine." University of Cincinnati Research Directory. URL:https://researchdirectory.uc.edu/[3] "Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics." Cosmetic Ingredient Review (CIR). URL: https://www.cir-safety.org/ingredients[4] Burnett, C. L., et al. "Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics." International Journal of Toxicology, 2022. URL:https://pubmed.ncbi.nlm.nih.gov/35435034/[5] "Opinion of the Scientific Committee on Consumer Products on 1-hydroxyethyl-4,5-diaminopyrazole sulfate (A154)." European Commission - Scientific Committee on Consumer Safety (SCCS). URL:https://health.ec.europa.eu/scientific-committees/scientific-committee-consumer-safety-sccs_en
Cross-reactivity validation studies for 2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol in vitro
A Case Study: Validating the Selectivity Profile of 2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol (Compound P) Authored by: A Senior Application Scientist This guide provides a comprehensive framework for validating the...
Author: BenchChem Technical Support Team. Date: April 2026
A Case Study: Validating the Selectivity Profile of 2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol (Compound P)
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for validating the in vitro cross-reactivity of novel kinase inhibitors, using the hypothetical pyrazole-based compound, 2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol (referred to herein as Compound P ), as a case study. The methodologies, comparative analyses, and data interpretation strategies detailed below are designed for researchers, scientists, and drug development professionals to objectively assess inhibitor selectivity and potential off-target liabilities.
The Scientific Imperative: Why Cross-Reactivity Validation is Critical
Protein kinases are a large family of structurally related enzymes that regulate a vast array of cellular processes.[1][2] Their central role in signal transduction has made them one of the most important classes of drug targets, particularly in oncology.[3][4] The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of many potent kinase inhibitors.[5][6]
However, the high degree of conservation within the ATP-binding site across the human "kinome" presents a significant challenge: achieving inhibitor selectivity.[3][7] A lack of selectivity, or promiscuity, can lead to off-target effects, which may cause toxicity or even unexpected therapeutic benefits.[8][9][10] Therefore, early and comprehensive characterization of a compound's kinome-wide interaction profile is not merely a screening exercise; it is a foundational step in establishing a self-validating system for drug development, ensuring that observed biological effects can be confidently attributed to the intended target.
This guide compares Compound P against two well-characterized kinase inhibitors to provide a robust context for its performance:
Staurosporine: A natural product and a prototypical ATP-competitive inhibitor known for its high potency but extreme lack of selectivity, binding to a vast majority of kinases.[11][12][13] It serves as a benchmark for promiscuity.
Dasatinib: A clinically approved, multi-targeted inhibitor of BCR-ABL and SRC family kinases, among others.[8][14] It represents a therapeutically successful inhibitor with a known and accepted off-target profile.
Experimental Design: A Two-Tiered Approach to Validation
To build a trustworthy selectivity profile, we employ a two-tiered validation workflow. First, we determine the biochemical interaction potential across the kinome. Second, we confirm target engagement in a physiological, live-cell context.
Diagram 1: High-level workflow for in vitro cross-reactivity validation.
Causality: The foundational step is to understand the full biochemical interaction potential of Compound P. We utilize the KINOMEscan® platform, an active site-directed competition binding assay, because it measures true thermodynamic binding affinity (dissociation constant, Kd) by avoiding the use of ATP, which can complicate the interpretation of IC50 values from traditional enzymatic assays.[15][16] Screening against a near-complete kinome panel (e.g., scanMAX™ with 468 kinases) provides a comprehensive and unbiased view of selectivity.[15][17]
Step-by-Step Protocol: KINOMEscan® Screening
Compound Preparation: Prepare 100 mM stock solutions of Compound P, Staurosporine, and Dasatinib in 100% DMSO. From these, prepare intermediate dilutions for the final assay concentrations.
Assay Principle: The assay involves kinases tagged with a DNA-ligand, which are then immobilized on a solid support. The test compound is incubated with the immobilized kinase in competition with a proprietary, active-site directed ligand.
Incubation: The test compound is incubated at a screening concentration (e.g., 1 µM) with the panel of 468 kinases.
Quantification: The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. The amount of bound kinase is inversely proportional to the affinity of the test compound for the kinase active site.
Data Analysis (% Inhibition): Results are reported as Percent of Control (%Ctrl), where the DMSO-only control represents 100% and a highly potent control inhibitor represents 0%. Percent Inhibition is calculated as:
% Inhibition = 100 - %Ctrl
Selectivity Score (S-Score): To quantify selectivity, an S-Score is calculated by dividing the number of kinases with >90% inhibition by the total number of kinases tested. A lower S-Score indicates higher selectivity.
3.2. Tier 2 Protocol: Live-Cell Target Engagement
Causality: A compound's activity in a biochemical assay does not guarantee its efficacy in a cellular environment, where factors like cell permeability, efflux pumps, and high intracellular ATP concentrations come into play. The NanoBRET™ Target Engagement Intracellular Kinase Assay is employed to measure compound binding to a specific kinase target in intact, living cells.[18][19] This provides a more physiologically relevant measure of apparent affinity (intracellular IC50).[20]
Cell Preparation: HEK293 cells are transiently transfected with expression vectors encoding the kinase of interest fused to NanoLuc® luciferase. Cells are seeded into 96-well assay plates.
Tracer Addition: A cell-permeable fluorescent tracer, which binds to the kinase's active site, is added to the cells at a pre-determined concentration (typically near its EC50 value).[19][20]
Compound Dosing: A serial dilution of the test compound (e.g., Compound P) is added to the wells. A DMSO-only control (0% inhibition) and a control with excess unlabeled compound (100% inhibition) are included.
Signal Detection: After equilibration, the NanoBRET™ Nano-Glo® Substrate is added. If the fluorescent tracer is bound to the NanoLuc®-kinase fusion, Bioluminescence Resonance Energy Transfer (BRET) occurs.
Competitive Displacement: The test compound competes with the tracer for binding to the kinase. Higher compound affinity results in greater tracer displacement and a lower BRET signal.[19]
Data Analysis: The BRET ratio is calculated and plotted against the compound concentration. A dose-response curve is fitted to determine the intracellular IC50 value.
Comparative Data Analysis
All data presented below is representative and for illustrative purposes.
High Biochemical Selectivity of Compound P: The KINOMEscan® data (Table 1 & 2) demonstrates that Compound P is a highly selective inhibitor. At 1 µM, it potently inhibits only its intended targets, MEK1 and MEK2, yielding an exceptionally low S-Score of 0.004. This contrasts sharply with the multi-targeted profile of Dasatinib (S-Score=0.124) and the extreme promiscuity of Staurosporine (S-Score=0.876).[11][14] The modest activity against SRC (65.7%) was identified as the primary off-target liability to investigate further.
Potent and Specific Cellular Activity: The NanoBRET™ assay (Table 3) validates the biochemical findings in a live-cell context. Compound P demonstrates potent intracellular engagement with MEK1 (IC50 = 25 nM) while showing significantly weaker activity against the key off-target SRC (IC50 = 850 nM), resulting in a >30-fold cellular selectivity window. This confirms that Compound P can reach and bind its intended target effectively inside a cell.
Self-Validating System: The concordance between the biochemical binding data and the cellular target engagement results establishes a trustworthy profile. It provides high confidence that the downstream biological effects observed from using Compound P would be due to the inhibition of the MEK1/2 pathway, not widespread off-target kinase inhibition. This dual-validation approach is crucial for building a robust preclinical data package.
Conclusion
This comparative guide outlines a rigorous, field-proven workflow for the in vitro cross-reactivity validation of a novel pyrazole-based kinase inhibitor. By benchmarking Compound P against inhibitors with known selectivity profiles like Dasatinib and Staurosporine, we have established its high degree of selectivity for the MEK1/2 kinases, both biochemically and in living cells. This systematic approach, grounded in authoritative and orthogonal assay technologies, provides the necessary data integrity for advancing promising chemical entities in the drug discovery pipeline.
Staurosporine. (n.d.). Wikipedia. Retrieved from [Link]
DiscoveRx Corporation's KINOMEscan Technology Reveals Kinome-Wide Fingerprints Against Diverse Set of Mature Kinase Inhibitors and FDA Approved Therapeutics. (2011). BioSpace.
DiscoverX KINOMEscan® Kinase Assay Screening. (n.d.). Drug Target Review.
Klaeger, S., et al. (2023). Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. Nature Communications.
Staurosporine. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
Development of selective pyrazole-based small molecule kinase inhibitors for non-small cell lung cancer. (n.d.). American Chemical Society.
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI. Retrieved from [Link]
Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia. (n.d.). PMC.
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). MDPI. Retrieved from [Link]
Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia. (2012). PubMed.
Protein kinase inhibition of clinically important staurosporine analogues. (2010). PubMed.
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). PubMed.
Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC - NIH.
Protein Kinase Inhibitors - Selectivity or Toxicity? (2021). IntechOpen. Retrieved from [Link]
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Publications.
Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (2016). Taylor & Francis.
The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. (n.d.). Chemical Science (RSC Publishing).
Strategy toward Kinase-Selective Drug Discovery. (2023). PMC - NIH.
Benchmarking Thermal Stability: 2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol vs. Alternative Pyrazoles
For researchers in drug development, materials science, and cosmetic formulation, the thermal stability of pyrazole derivatives is a critical parameter that dictates synthesis conditions, shelf-life, and safety profiles....
Author: BenchChem Technical Support Team. Date: April 2026
For researchers in drug development, materials science, and cosmetic formulation, the thermal stability of pyrazole derivatives is a critical parameter that dictates synthesis conditions, shelf-life, and safety profiles. Pyrazoles exhibit wildly varying thermal behaviors depending on their substituent groups—ranging from highly stable pharmaceutical intermediates to highly sensitive energetic materials [1].
This guide provides an objective benchmarking of 2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol against other prominent pyrazole derivatives, analyzing the mechanistic causality behind their thermal degradation and providing a self-validating experimental protocol for accurate thermal profiling.
The thermal stability of a pyrazole ring is fundamentally governed by the lowest energy barrier (LEB) required for substituent cleavage or ring rupture (typically via
N2
extrusion) [2].
In the case of 2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol , the molecule benefits from a dense network of electron-donating amino groups. The terminal hydroxyethyl group facilitates extensive intermolecular hydrogen bonding. This H-bond network effectively anchors the crystal lattice, requiring higher thermal energy (vibrational excitation) to disrupt the solid state compared to purely alkylated analogs like 1-hexyl-1H-pyrazole-4,5-diamine [3].
However, the unique exocyclic nitrogen linkage (the amino bridge between the pyrazole ring and the ethanol group) introduces a specific thermal vulnerability. While direct N-alkylated pyrazoles resist cleavage, this hydrazine-like N-N linkage is susceptible to homolytic cleavage at elevated temperatures, making its thermal profile distinct from standard energetic nitropyrazoles. Conversely, highly nitrated pyrazoles suffer from extreme steric strain and electronic repulsion, drastically lowering their decomposition thresholds [1].
Mechanistic pathway of thermal degradation for diamino-pyrazole derivatives.
Comparative Thermal Stability Data
To objectively benchmark performance, the table below synthesizes quantitative thermal data comparing our target compound against both cosmetic-grade amino-pyrazoles and highly energetic nitro-pyrazoles.
Key Takeaway: The target compound demonstrates superior thermal stability compared to both standard alkylated amino-pyrazoles and unstable nitro-isomers. Its stability is highly dependent on preserving its hydrogen-bonded lattice, meaning formulation in protic solvents may alter its thermal degradation profile.
Self-Validating Experimental Methodology
To accurately reproduce these thermal benchmarks, researchers must utilize a coupled Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) workflow. The following protocol is designed as a self-validating system : it incorporates internal checks to ensure that observed mass loss is genuinely due to decomposition rather than solvent evaporation or baseline drift.
Self-validating DSC/TGA experimental workflow for thermal benchmarking.
Step-by-Step DSC/TGA Protocol
System Calibration (Validation Checkpoint 1):
Calibrate the DSC heat flow and temperature using an Indium standard (Melting point: 156.6 °C). This is critical because the decomposition of 2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol occurs in this exact temperature regime.
Run an empty alumina crucible to establish a baseline. Subtract this baseline from all subsequent sample runs to eliminate thermal drift.
Sample Preparation:
Weigh exactly 2.0 – 3.0 mg of the synthesized pyrazole derivative into an aluminum pan.
Causality Note: Do not hermetically seal the pan. Use a pinhole lid to allow evolved gases (like
N2
or cleaved amine fragments) to escape, preventing artificial pressure buildup that could skew the decomposition kinetics.
Atmospheric Control:
Purge the furnace with high-purity Nitrogen (
N2
) gas at a flow rate of 50 mL/min.
Causality Note: Amino-pyrazoles are highly susceptible to oxidative degradation. An inert atmosphere ensures you are measuring pure thermal decomposition, not aerobic oxidation.
Thermal Ramping:
Equilibrate the sample at 25 °C for 5 minutes.
Apply a linear heating rate of 5 °C/min up to 300 °C.
Data Synthesis (Validation Checkpoint 2):
Cross-reference the DSC and TGA thermograms. An endothermic peak on the DSC without a corresponding mass loss on the TGA indicates melting. An exothermic or endothermic peak accompanied by rapid mass loss on the TGA confirms thermal decomposition (
Td
).
Conclusion
When benchmarked against a broader library of pyrazoles, 2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol occupies a "Goldilocks" zone of thermal stability. It is significantly more robust than sterically strained energetic nitropyrazoles and marginally more stable than standard alkyl-amino cosmetics precursors. Its primary vulnerability lies in the exocyclic N-N bond, which dictates its ultimate decomposition ceiling of ~155 °C. By employing the self-validating DSC/TGA protocol outlined above, development teams can confidently profile this compound for high-stress manufacturing environments.
References
Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers
Organic Letters (ACS Publications)
URL:[Link]
Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials
The Journal of Physical Chemistry A (ACS Publications)
URL:[Link]
Opinion on 1-Hexyl 4,5-diamino pyrazole sulfate
Scientific Committee on Consumer Safety (SCCS), European Commission
URL:[Link]
Safety & Regulatory Compliance
Safety
Comprehensive Safety and Operational Guide for Handling 2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol
As a critical building block in pharmaceutical synthesis and advanced dye formulations, 2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol (CAS: 927417-58-1)[1] requires rigorous handling protocols. Structurally homologous to...
Author: BenchChem Technical Support Team. Date: April 2026
As a critical building block in pharmaceutical synthesis and advanced dye formulations, 2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol (CAS: 927417-58-1)[1] requires rigorous handling protocols. Structurally homologous to the widely utilized 4,5-diamino-1-(2-hydroxyethyl)pyrazole sulfate (CAS: 155601-30-2), this pyrazole diamine derivative shares a highly analogous and potent hazard profile[2].
To build a self-validating safety culture in your laboratory, this guide moves beyond basic safety data sheets to explain the mechanistic causality behind each safety requirement, ensuring researchers and drug development professionals can operate with absolute confidence.
Mechanistic Hazard Profiling
Before handling the off-white to pink powder[3], personnel must understand the biochemical rationale behind its hazard classifications.
GHS Hazard Code
Toxicological Description
Mechanistic Causality
H317
May cause an allergic skin reaction (Skin Sens. 1)
The diamino-pyrazole moiety acts as a reactive hapten. Upon dermal contact, it can covalently bind to epidermal proteins, triggering a T-cell-mediated immune response and subsequent allergic contact dermatitis[2].
H318
Causes serious eye damage (Eye Dam. 1)
Unprotonated amino groups present an alkaline profile. Contact with ocular tissue can cause rapid saponification of lipid membranes and severe corneal damage[2].
H411
Toxic to aquatic life with long-lasting effects
The compound resists rapid environmental biodegradation, leading to bioaccumulation in aquatic ecosystems[2].
Defensive Equipment Matrix (PPE)
Standard laboratory attire is insufficient for handling potent sensitizers. The following self-validating PPE matrix must be strictly enforced:
PPE Category
Specification
Operational Rationale
Eye Protection
Tightly fitting safety goggles or face shield (EN 166 / ANSI Z87.1)
Protects against micro-aerosolized dust particles that could cause irreversible ocular damage (H318)[2]. Standard safety glasses with side gaps are strictly prohibited.
Hand Protection
Double Nitrile rubber gloves (>0.11 mm thickness, breakthrough >480 min)
Nitrile provides superior chemical resistance compared to latex. Double gloving allows the outer contaminated glove to be safely discarded while maintaining a sterile inner barrier[2].
Body Protection
Impervious, fluid-resistant lab coat and closed-toe shoes
Minimizes the risk of dermal exposure (H317) and prevents the compound from contaminating personal clothing[2].
Respiratory
N95/P2 particulate respirator (if handled outside a fume hood)
Prevents inhalation of sensitizing dust. Note: Primary handling should always occur within a fume hood, rendering respirators a secondary failsafe.
Operational Workflow & Logical Relationships
The following diagram maps the critical path for handling the compound, integrating risk assessment, operational execution, and emergency response.
Fig 1: Operational workflow and spill response for handling 927417-58-1.
Standard Operating Procedures (SOPs)
Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation check is successful.
SOP 1: Environmental Control & Weighing Mechanics
Objective: Transfer the chemical without generating airborne particulates.
Initialize Environmental Controls:
Action: Activate a Class II biological safety cabinet or chemical fume hood.
Causality: Negative pressure prevents the inhalation of sensitizing dust particles.
Validation Check: Confirm the digital airflow monitor reads between 0.4 and 0.6 m/s before opening the chemical container.
Material Transfer:
Action: Use an anti-static weighing boat and a dedicated stainless-steel spatula to transfer the powder[3].
Causality: Pyrazole derivatives can exhibit static cling. Anti-static boats prevent sudden, repulsive aerosolization of the powder during transfer.
Validation Check: The weighing balance must stabilize within 3 seconds; continuous fluctuations indicate disruptive air currents that could aerosolize the compound.
Seal and Decontaminate:
Action: Seal the primary container immediately after use and wipe the exterior with a damp cloth.
SOP 2: Spill Response and Decontamination
Objective: Neutralize exposure risks immediately without exacerbating the spread.
Containment:
Action: Immediately halt operations and cover the spilled powder with an inert absorbent material (e.g., dry silica gel, sand, or vermiculite)[2].
Causality: Covering the powder prevents it from becoming airborne. Avoiding immediate water application prevents the spread of the potentially water-soluble compound.
Validation Check: Ensure the entire spill perimeter is visually occluded by the absorbent.
Mechanical Collection:
Action: Mechanically sweep the mixture using a dedicated anti-static brush and dustpan.
Causality: Vacuuming without a specialized HEPA filter will exhaust fine sensitizing particulates back into the laboratory environment.
Validation Check: Inspect the surface under bright light for residual pink/off-white dust[3].
Chemical Decontamination:
Action: Wash the affected surface with copious amounts of water and a mild detergent[2].
Causality: Solubilizes and removes microscopic residual traces of the hapten-forming compound.
Validation Check: Wipe the area with a damp white paper towel; the towel must show absolutely no discoloration.
Action: Place all contaminated consumables (weighing boats, outer gloves, absorbent materials) into a designated, sealable hazardous waste container.
Causality: Because the compound is toxic to aquatic life with long-lasting effects (H411), it must never be disposed of in municipal waste or flushed down the sink[2].
Validation Check: The waste container must be chemically compatible (e.g., high-density polyethylene) and hermetically sealed before transport to the facility's hazardous waste depot.
References
NextSDS. "Ethanol, 2-[(4,5-diamino-1H-pyrazol-1-yl)amino]- — Chemical Substance Information." NextSDS Database. Available at:[Link]